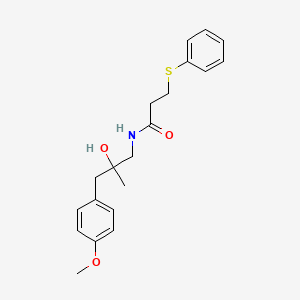
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide, also known as HMPPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HMPPA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide involves the reaction of 2-methyl-3-(4-methoxyphenyl)propan-1-ol with phenylthiocyanate, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and then with acetic anhydride.
Starting Materials
2-methyl-3-(4-methoxyphenyl)propan-1-ol, Phenylthiocyanate, N,N-dimethylformamide dimethyl acetal, Acetic anhydride
Reaction
Step 1: Reaction of 2-methyl-3-(4-methoxyphenyl)propan-1-ol with phenylthiocyanate in the presence of a base such as potassium carbonate to form the intermediate 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl phenylthiocyanate., Step 2: Reaction of the intermediate with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-phenylthioacrylamide., Step 3: Reaction of the intermediate with acetic anhydride in the presence of a base such as triethylamine to form the final product N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to be mediated through several pathways. One of the main pathways involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In neuronal cells, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to protect against oxidative stress and inflammation, which are both key factors in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide in lab experiments is its ability to inhibit HDAC, which can alter the expression of genes involved in various cellular processes. This makes N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide a useful tool for studying the mechanisms of cell proliferation, differentiation, and apoptosis. However, one of the limitations of using N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research on N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide. One area of interest is the development of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide analogs with improved potency and selectivity for specific HDAC enzymes. Another area of research is the investigation of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide in combination with other chemotherapeutic agents, which may enhance its anti-cancer properties. Additionally, further studies are needed to investigate the potential use of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer treatment. N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to inhibit the growth of several types of cancer cells in vitro, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation, which are both key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-20(23,14-16-8-10-17(24-2)11-9-16)15-21-19(22)12-13-25-18-6-4-3-5-7-18/h3-11,23H,12-15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWZJRHAXGXQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCSC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)


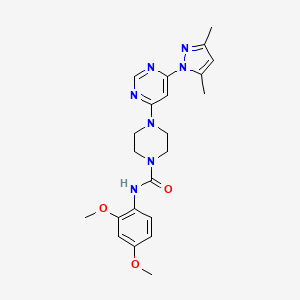
![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)
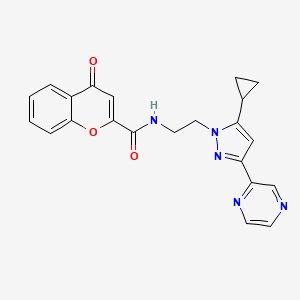
![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)
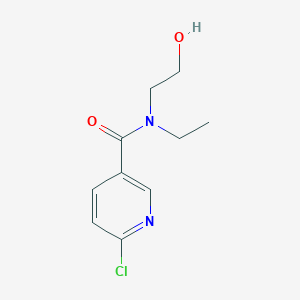

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)
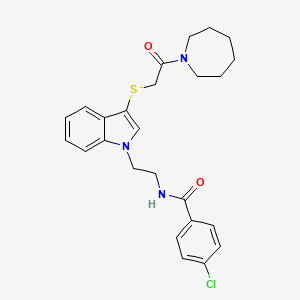
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)